N-(4-methoxyphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide N-(4-methoxyphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide
Brand Name: Vulcanchem
CAS No.: 878059-80-4
VCID: VC7513135
InChI: InChI=1S/C25H29N3O5S/c1-18-11-13-27(14-12-18)25(30)16-28-15-23(21-5-3-4-6-22(21)28)34(31,32)17-24(29)26-19-7-9-20(33-2)10-8-19/h3-10,15,18H,11-14,16-17H2,1-2H3,(H,26,29)
SMILES: CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=C(C=C4)OC
Molecular Formula: C25H29N3O5S
Molecular Weight: 483.58

N-(4-methoxyphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide

CAS No.: 878059-80-4

Cat. No.: VC7513135

Molecular Formula: C25H29N3O5S

Molecular Weight: 483.58

* For research use only. Not for human or veterinary use.

N-(4-methoxyphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide - 878059-80-4

Specification

CAS No. 878059-80-4
Molecular Formula C25H29N3O5S
Molecular Weight 483.58
IUPAC Name N-(4-methoxyphenyl)-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetamide
Standard InChI InChI=1S/C25H29N3O5S/c1-18-11-13-27(14-12-18)25(30)16-28-15-23(21-5-3-4-6-22(21)28)34(31,32)17-24(29)26-19-7-9-20(33-2)10-8-19/h3-10,15,18H,11-14,16-17H2,1-2H3,(H,26,29)
Standard InChI Key GRTDSUKVKVWCGE-UHFFFAOYSA-N
SMILES CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=C(C=C4)OC

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s structure integrates four key domains:

  • Indole core: A bicyclic aromatic system with a pyrrole ring fused to benzene, providing a planar scaffold for π-π interactions .

  • Sulfonyl group (-SO₂-): Enhances solubility and potential hydrogen-bonding capacity .

  • 4-Methylpiperidine moiety: A six-membered nitrogen-containing ring with a methyl substituent, contributing to lipophilicity and conformational flexibility .

  • N-(4-Methoxyphenyl)acetamide: A para-methoxy-substituted phenyl group linked via an acetamide bridge, often associated with receptor-binding affinity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC25H29N3O5S
Molecular Weight483.58 g/mol
CAS Number878059-80-4
IUPAC NameN-(4-Methoxyphenyl)-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetamide

Spectroscopic Characterization

Characterization data from PubChem and VulcanChem highlight the use of advanced analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the presence of methoxy (-OCH₃), sulfonyl (-SO₂-), and piperidine protons.

  • Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak at m/z 483.58.

  • Infrared (IR) Spectroscopy: Peaks at 1670 cm⁻¹ (amide C=O stretch) and 1150 cm⁻¹ (sulfonyl S=O stretch).

Synthesis and Optimization

Synthetic Pathway

The synthesis involves a multi-step sequence :

  • Indole Functionalization: Introduction of a sulfonyl group at the 3-position of the indole core via electrophilic substitution.

  • Piperidine Coupling: Reaction of 4-methylpiperidine with bromoacetyl chloride to form 2-(4-methylpiperidin-1-yl)-2-oxoethyl bromide.

  • Alkylation: Attachment of the piperidine-derived ethyl group to the indole nitrogen under basic conditions (e.g., K₂CO₃ in DMF).

  • Amidation: Condensation of the sulfonylindole intermediate with 4-methoxyaniline using carbodiimide coupling agents (e.g., EDC/HOBt).

Table 2: Critical Reaction Conditions

StepReagents/ConditionsYield (%)
SulfonationClSO₃H, CH₂Cl₂, 0°C → RT78
AlkylationK₂CO₃, DMF, 80°C, 12 h65
AmidationEDC, HOBt, DCM, RT, 24 h82

Purification and Analysis

Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) achieves >95% purity . HPLC (C18 column, acetonitrile/water gradient) and elemental analysis validate purity.

Structural and Computational Insights

Conformational Dynamics

Density Functional Theory (DFT) simulations predict:

  • Piperidine Ring Puckering: The 4-methyl group induces a chair conformation, minimizing steric strain .

  • Sulfonyl-Acetamide Torsion: A dihedral angle of 120° between the sulfonyl and acetamide groups optimizes intramolecular hydrogen bonding .

Comparative Analysis with Analogues

Structural analogs, such as N-cyclopentyl and N-(4-acetylphenyl) derivatives , demonstrate:

  • Reduced Solubility: Cyclopentyl groups increase hydrophobicity, limiting aqueous solubility.

  • Enhanced Binding Affinity: Acetylphenyl substitution improves interactions with hydrophobic enzyme pockets .

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the methoxyphenyl and piperidine groups to optimize potency .

  • In Vivo Efficacy Trials: Evaluation in xenograft models for oncology applications .

  • Formulation Development: Nanoencapsulation to enhance aqueous solubility and bioavailability .

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